An In-depth Technical Guide to Methyl 2-(methylthio)acetimidate hydrochloride
An In-depth Technical Guide to Methyl 2-(methylthio)acetimidate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of unique functional groups is paramount to the design of novel therapeutics and efficient synthetic methodologies. Among these, the thioimidate functionality stands out for its versatile reactivity and potential biological significance. This guide provides a comprehensive technical overview of Methyl 2-(methylthio)acetimidate hydrochloride, a reagent with growing importance in the synthesis of heterocyclic compounds and as a scaffold in drug discovery. While detailed peer-reviewed literature on this specific compound is emerging, this document synthesizes available data, discusses analogous chemical principles, and provides projected experimental insights to empower researchers in their scientific endeavors.
Chemical Identity and Properties
Methyl 2-(methylthio)acetimidate hydrochloride is an organic salt characterized by the presence of both a methylthio group and an acetimidate functional group.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source/Comment |
| Chemical Name | Methyl 2-(methylthio)acetimidate hydrochloride | - |
| CAS Number | 74979-21-8 | [1] |
| Molecular Formula | C₄H₁₀ClNOS | Calculated |
| Molecular Weight | 155.65 g/mol | Calculated |
| Appearance | White to off-white powder | General observation for similar compounds |
| Solubility | Soluble in water and various organic solvents | Inferred from hydrochloride salt nature |
Diagram 1: Chemical Structure of Methyl 2-(methylthio)acetimidate hydrochloride
Caption: Structure of Methyl 2-(methylthio)acetimidate hydrochloride.
Synthesis and Mechanism
Proposed Synthetic Pathway: The Pinner Reaction
The Pinner reaction is a classic method for synthesizing imidates from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride.
Diagram 2: Proposed Pinner Reaction for Methyl 2-(methylthio)acetimidate hydrochloride
Caption: Proposed synthesis via the Pinner reaction.
Reaction Mechanism:
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Protonation of the Nitrile: The nitrogen atom of 2-(methylthio)acetonitrile is protonated by hydrogen chloride, increasing the electrophilicity of the nitrile carbon.
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Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated nitrile carbon.
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Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom.
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Formation of the Imidate Hydrochloride: The resulting imidate is stabilized as its hydrochloride salt.
Experimental Protocol (Projected)
This protocol is a projection based on established procedures for similar imidate syntheses. Researchers should exercise caution and optimize conditions.
Materials:
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2-(Methylthio)acetonitrile
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Anhydrous methanol
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Anhydrous diethyl ether
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Hydrogen chloride gas
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Ice-salt bath
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Drying tube (e.g., with calcium chloride)
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Magnetic stirrer and stir bar
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Round-bottom flask and gas dispersion tube
Procedure:
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A solution of 2-(methylthio)acetonitrile in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
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The flask is cooled to 0°C in an ice-salt bath.
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Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained at or below 5°C.
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After several hours of HCl addition, the reaction mixture is allowed to stand at a low temperature (e.g., 4°C) overnight to facilitate the precipitation of the product.
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The resulting crystalline solid is collected by filtration under an inert atmosphere to minimize exposure to moisture.
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The crude product is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
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The purified Methyl 2-(methylthio)acetimidate hydrochloride is dried under vacuum.
Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (NMR, IR) of the final product. The disappearance of the nitrile peak in the IR spectrum is a key indicator of reaction completion.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for Methyl 2-(methylthio)acetimidate hydrochloride is not widely published. However, based on its structure and data from analogous compounds, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ 2.2-2.4 ppm (s, 3H, -SCH₃)δ 3.8-4.0 ppm (s, 2H, -CH₂-)δ 4.1-4.3 ppm (s, 3H, -OCH₃)δ 9.0-11.0 ppm (br s, 2H, -NH₂⁺) | Chemical shifts are influenced by the electronegativity of adjacent atoms. The protons of the ammonium group are expected to be broad and downfield. |
| ¹³C NMR | δ 15-20 ppm (-SCH₃)δ 35-40 ppm (-CH₂-)δ 55-60 ppm (-OCH₃)δ 170-175 ppm (C=N) | The imine carbon is expected to be significantly downfield. |
| IR | ~3100-3300 cm⁻¹ (N-H stretch)~1650-1680 cm⁻¹ (C=N stretch)~1050-1150 cm⁻¹ (C-O stretch)~600-700 cm⁻¹ (C-S stretch) | The C=N stretch is a key diagnostic peak for imidates. The broad N-H stretch is characteristic of the hydrochloride salt.[2][3] |
Applications in Research and Drug Development
Methyl 2-(methylthio)acetimidate hydrochloride serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic nitrogen and an electrophilic carbon, allows for a variety of chemical transformations.
Synthesis of Heterocycles
The imidate functionality is a precursor to a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. For example, it can react with binucleophiles to form five- or six-membered rings.
Diagram 3: General Scheme for Heterocycle Synthesis
Caption: General pathway to heterocyclic compounds.
Role in Drug Discovery
The methylthio group (-SCH₃) can be a crucial pharmacophore in drug candidates. It can participate in key interactions with biological targets and influence the metabolic stability of a molecule. The introduction of a methyl group can also significantly impact a compound's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect. The thioimidate moiety itself can act as a bioisostere for other functional groups, such as esters or amides, potentially improving drug-like properties.
Handling and Safety
As with all laboratory chemicals, Methyl 2-(methylthio)acetimidate hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place, away from moisture and incompatible materials. The compound is likely hygroscopic.
Conclusion
Methyl 2-(methylthio)acetimidate hydrochloride is a promising reagent for organic synthesis and drug discovery. While detailed characterization and application studies are still emerging in the public domain, its chemical structure suggests significant potential for the synthesis of novel heterocyclic compounds and as a scaffold for medicinal chemistry programs. The projected synthetic and spectroscopic data provided in this guide offer a starting point for researchers to explore the utility of this compound. As with any scientific endeavor, careful experimental design and thorough characterization are essential for success.
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